Pozanicline hydrochloride

Descripción general

Descripción

Métodos De Preparación

El clorhidrato de Pozaniclina se sintetiza a partir de 2-metil-3-hidroxipirimidina y Boc-L-Prolinol mediante una reacción de deshidratación seguida de la desprotección del átomo de nitrógeno del prolinol . La ruta sintética implica los siguientes pasos:

Reacción de Deshidratación: La 2-metil-3-hidroxipirimidina reacciona con Boc-L-Prolinol para formar un compuesto intermedio.

Desprotección: El intermedio se somete a desprotección para eliminar el grupo Boc, lo que da como resultado la formación de Pozaniclina.

Análisis De Reacciones Químicas

El clorhidrato de Pozaniclina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La Pozaniclina se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: También puede sufrir reacciones de reducción, lo que lleva a formas reducidas del compuesto.

Sustitución: La Pozaniclina puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Attention-Deficit/Hyperactivity Disorder (ADHD)

Clinical Trials and Efficacy:

- Pozanicline has been evaluated in multiple clinical trials for its efficacy in treating ADHD. A randomized pilot study indicated that doses of 40 mg once daily and 80 mg once daily were well tolerated but did not show statistically significant improvements in ADHD symptoms compared to placebo .

- A subsequent study involving pediatric patients (ages 6-12) also failed to demonstrate significant efficacy, with results showing no meaningful difference in ADHD symptom scores between Pozanicline and placebo groups . Atomoxetine, another ADHD medication, showed statistically significant improvements during these trials.

Safety Profile:

- The safety profile of Pozanicline appears favorable, with adverse events reported being similar to those in placebo groups. Commonly reported side effects included nasopharyngitis and upper respiratory infections . No clinically significant changes were observed in laboratory tests or physical examinations.

Alzheimer's Disease

Pozanicline has also been investigated for its potential use in Alzheimer's disease. Initial studies suggested that nicotinic receptor modulation could enhance cognitive function in patients with this condition due to the role of cholinergic signaling in memory and learning processes . However, comprehensive clinical data supporting its efficacy specifically for Alzheimer’s remains limited.

Summary of Clinical Findings

Mecanismo De Acción

El clorhidrato de Pozaniclina ejerce sus efectos actuando como agonista parcial en los subtipos α4β2 y α6β2 de los receptores nicotínicos de acetilcolina. Se une con alta afinidad a estos receptores, modulando la liberación de neurotransmisores como la acetilcolina y la dopamina . Esta modulación mejora la función cognitiva y proporciona efectos neuroprotectores, lo que lo convierte en un posible agente terapéutico para trastornos neurológicos .

Comparación Con Compuestos Similares

El clorhidrato de Pozaniclina es único en su selectividad y agonismo parcial en subtipos específicos de receptores nicotínicos de acetilcolina. Los compuestos similares incluyen:

Nicotina: Un agonista bien conocido de los receptores nicotínicos de acetilcolina, pero con una mayor tendencia a causar efectos secundarios.

Vareniclina: Otro agonista parcial de los receptores nicotínicos de acetilcolina, utilizado para dejar de fumar, pero con una diferente selectividad de subtipos de receptores.

Citisina: Un alcaloide natural que actúa como agonista parcial de los receptores nicotínicos de acetilcolina, utilizado en terapias para dejar de fumar

La menor tendencia de la Pozaniclina a causar efectos secundarios y su selectividad por subtipos específicos de receptores la convierten en un candidato prometedor para aplicaciones terapéuticas .

Actividad Biológica

Pozanicline hydrochloride, also known as ABT-089, is a compound developed by Abbott Laboratories that acts primarily as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs). This article delves into its biological activity, therapeutic potential, and relevant research findings.

Pozanicline selectively targets the α4β2 nAChR subtype , which plays a crucial role in modulating neurotransmitter release in the central nervous system (CNS). The mechanism involves:

- Agonistic Activity : Upon binding to nAChRs, Pozanicline induces conformational changes that lead to the opening of ion channels permeable to sodium ions, facilitating neurotransmitter release (e.g., acetylcholine and dopamine) .

- Neurotransmitter Modulation : The activation of nAChRs enhances the release of various neurotransmitters, including norepinephrine and serotonin, which are vital for cognitive functions such as attention and memory .

Therapeutic Applications

Pozanicline has been investigated for its potential in treating various neurological disorders, particularly Attention Deficit Hyperactivity Disorder (ADHD) and cognitive impairments associated with neurodegenerative diseases.

ADHD Studies

- Pediatric Trials : Two randomized controlled trials assessed the safety and efficacy of Pozanicline in children aged 6-12 with ADHD. The studies involved multiple treatment groups over varying durations. Results indicated no significant efficacy compared to placebo, although Pozanicline was generally well tolerated .

- Adult Studies : A pilot study demonstrated some efficacy in adults with ADHD at higher dosages (40 mg once or twice daily), suggesting potential benefits in adult populations despite mixed results in pediatric trials .

Efficacy and Safety

- Clinical Trials : In phase 2 clinical trials, Pozanicline showed a safety profile comparable to placebo with no significant adverse effects reported. Commonly noted side effects included nasopharyngitis and upper respiratory infections .

- Pharmacokinetics : Studies indicate that Pozanicline exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing which is beneficial for patient compliance .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies related to Pozanicline's biological activity:

| Study Type | Population | Dosage Range | Efficacy Outcome | Safety Profile |

|---|---|---|---|---|

| Pediatric RCT | Children (6-12) | 0.085 - 0.700 mg/kg | No significant improvement vs placebo | Well tolerated |

| Adult Pilot Study | Adults with ADHD | 40 mg once/twice daily | Some efficacy observed | Similar to placebo |

| Pharmacokinetic Study | Healthy adults | Variable | Favorable PK profile | No significant adverse events |

Propiedades

IUPAC Name |

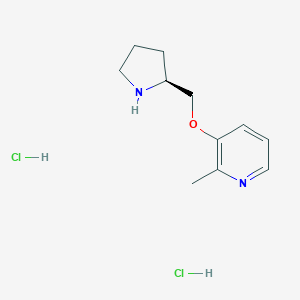

2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H/t10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVSESCRKJTJAK-XRIOVQLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)OC[C@@H]2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.